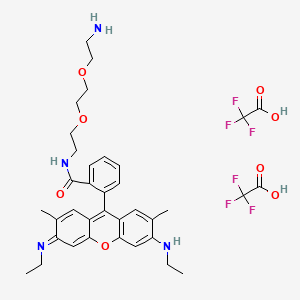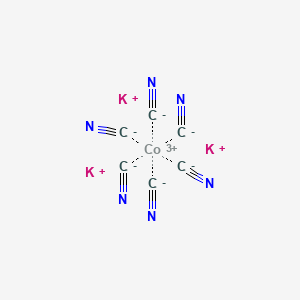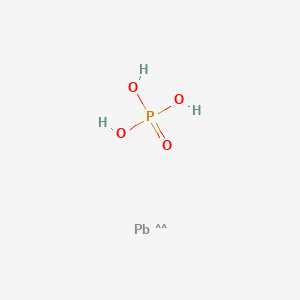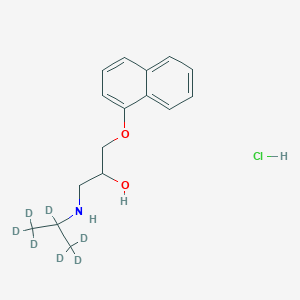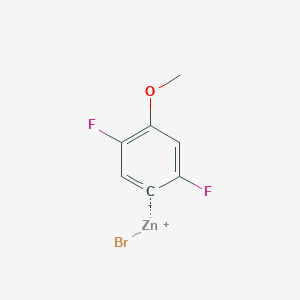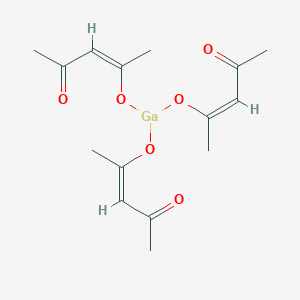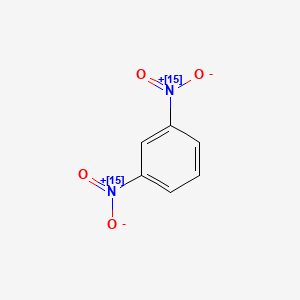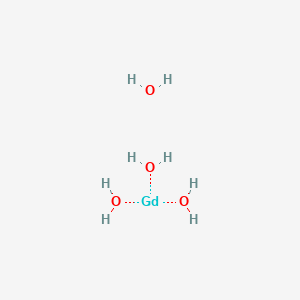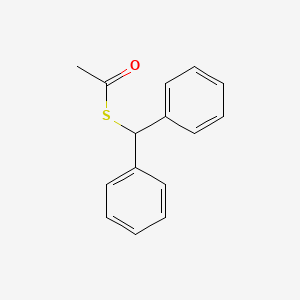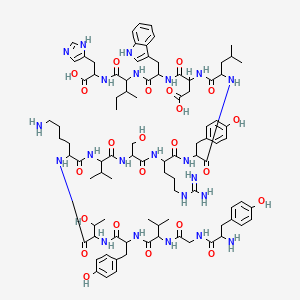
Activated Protein C (390-404) human
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Activated Protein C (390-404) human is a peptide fragment of activated protein C, a vitamin K-dependent serine protease. This specific fragment, comprising residues 390-404, is essential for the anticoagulant activity of activated protein C. It plays a crucial role in regulating blood coagulation by interacting with various macromolecular substrates such as Factors Va and VIIIa .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Activated Protein C (390-404) human involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Activated Protein C (390-404) human primarily undergoes proteolytic reactions. It interacts with various proteases and substrates, leading to the cleavage of specific peptide bonds.
Common Reagents and Conditions
Proteases: Enzymes such as thrombin and Factor Xa are commonly used to study the interactions and cleavage of this compound.
Buffers: Phosphate-buffered saline (PBS) and Tris-buffered saline (TBS) are frequently used to maintain the pH and ionic strength during reactions
Major Products Formed
The primary products formed from the reactions involving this compound are smaller peptide fragments resulting from the cleavage of specific peptide bonds .
Applications De Recherche Scientifique
Activated Protein C (390-404) human has a wide range of scientific research applications:
Biology: It is used to study the mechanisms of blood coagulation and the role of activated protein C in regulating this process
Medicine: Research focuses on its potential therapeutic applications in conditions such as sepsis, ischemic stroke, and myocardial ischemia-reperfusion injury
Chemistry: It serves as a model peptide for studying proteolytic reactions and enzyme-substrate interactions.
Industry: It is used in the development of anticoagulant therapies and diagnostic assays.
Mécanisme D'action
Activated Protein C (390-404) human exerts its effects by interacting with specific molecular targets and pathways:
Anticoagulant Activity: It inactivates coagulation factors Va and VIIIa, thereby preventing the formation of blood clots.
Anti-inflammatory Properties: It reduces inflammation by inhibiting the release of inflammatory mediators and down-regulating vascular adhesion molecules.
Cytoprotective Effects: It prevents apoptosis and maintains cellular homeostasis by interacting with endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR-1)
Comparaison Avec Des Composés Similaires
Activated Protein C (390-404) human is unique due to its specific sequence and essential role in anticoagulant activity. Similar compounds include:
Activated Protein C (1-390) human: This fragment includes the entire heavy chain of activated protein C but lacks the specific sequence essential for anticoagulant activity.
Activated Protein C (405-419) human: This fragment includes residues adjacent to 390-404 but does not possess the same anticoagulant properties.
Propriétés
Formule moléculaire |
C91H130N22O23 |
|---|---|
Poids moléculaire |
1900.1 g/mol |
Nom IUPAC |
3-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97) |
Clé InChI |
ZWIJLOHGIXGMAB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


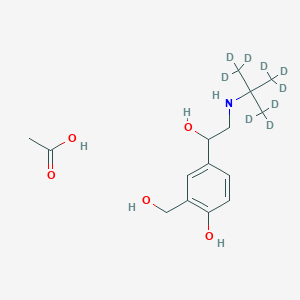

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)

